molecular formula C2H7O3P<br>C2H6O3P- B1257649 Dimethyl phosphonate CAS No. 868-85-9

Dimethyl phosphonate

Cat. No.: B1257649
CAS No.: 868-85-9
M. Wt: 109.04 g/mol
InChI Key: CZHYKKAKFWLGJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl phosphonate can be synthesized through the methanolysis of phosphorus trichloride or by heating diethyl phosphite in methanol . The reaction conditions typically involve maintaining a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, dimethyl hydrogen phosphite is produced by reacting methanol with phosphorus trichloride in a reaction kettle. The molar ratio of methanol to phosphorus trichloride is maintained at 3:1, and the reaction is exothermic. The temperature is controlled between 52°C to 170-175°C during the process. The crude product is then neutralized with ammonia and purified through distillation .

Chemical Reactions Analysis

Hydrolysis Reactions

Dimethyl phosphonate undergoes hydrolysis in aqueous environments, leading to the formation of monomethyl phosphonate and phosphorous acid. The rate of hydrolysis is significantly influenced by the pH of the solution:

  • At pH 4, the half-life of this compound is approximately 470 hours.

  • At pH 7, it decreases to about 3 hours.

  • At pH 9, hydrolysis occurs rapidly with a half-life of less than 0.3 hours.

The primary degradation products from hydrolysis are monomethyl phosphonate and methanol .

Reactions with Hydroxyl Radicals

This compound is reactive towards hydroxyl radicals (OH-OH), which initiate degradation through hydrogen abstraction. Key findings include:

  • The reaction rate constant for OH-OH with this compound is approximately 4.83×1012cm3molecule1s14.83\times 10^{-12}\,cm^3\,molecule^{-1}\,s^{-1}.

  • Products formed from these reactions include carbon-centered radicals and various phosphonic acid monoesters, indicating a significant pathway for atmospheric oxidation .

Catalytic Decomposition

Research has shown that dimethyl methylphosphonate (a related compound) can decompose catalytically on metal oxide surfaces such as cerium oxide (CeO2). The decomposition pathway involves:

  • Initial interactions between the compound and the catalyst surface leading to the formation of atomic phosphorus.

  • The generation of by-products such as methanol, carbon dioxide, and hydrogen gas during the catalytic process .

Reaction with Thionyl Chloride

This compound reacts with thionyl chloride to produce methylphosphonic acid dichloride, a precursor for nerve agents like sarin. This reaction illustrates its potential use in chemical synthesis for hazardous materials .

Environmental Impact and Toxicology

This compound is rapidly absorbed through oral and dermal routes and primarily metabolized to monomethyl hydrogen phosphite before further degradation. It exhibits low bioaccumulation potential and is primarily eliminated via urine and expired air .

The environmental degradation pathways indicate that this compound can be degraded by hydroxyl radicals in the atmosphere with a calculated half-life of approximately 2.9 hours under typical conditions .

Scientific Research Applications

Flame Retardants

Dimethyl phosphonate is widely used as a flame retardant in polymers. Its effectiveness stems from its ability to form a protective char layer when exposed to heat, thereby inhibiting combustion. Research indicates that DMP can significantly enhance the fire resistance of materials used in construction and textiles .

Table 1: Flame Retardant Efficacy of this compound

Material TypeDMP Concentration (%)Fire Resistance Rating
Polyethylene10V-0
Polypropylene15V-1
Epoxy Resins5V-2

Chemical Synthesis

DMP serves as a crucial intermediate in the production of various chemical compounds, including pesticides and pharmaceuticals. It is utilized in the synthesis of phosphonates, which are vital for crop protection agents. The compound's reactivity allows it to participate in various organic reactions, such as nucleophilic substitutions and hydrolysis .

Case Study: Synthesis of Phosphonates
A study demonstrated the efficiency of DMP in synthesizing methylphosphonic acid derivatives, which are essential for developing herbicides and insecticides. The reaction conditions were optimized to achieve high yields with minimal by-products .

Detection Technologies

This compound is employed in the development of sensitive detection technologies for chemical warfare agents. Researchers have developed gas sensors using nanostructured materials that exhibit high sensitivity to DMP as a simulant for nerve agents like sarin. These sensors utilize surface acoustic wave technology to detect low concentrations of DMP rapidly .

Table 2: Sensor Performance Metrics

Sensor TypeDetection Limit (ppm)Response Time (s)Selectivity Ratio
Surface Acoustic Wave0.081611.26
Quartz Crystal Microbalance0.252001.00

Environmental Applications

DMP has been studied for its environmental impact and degradation pathways. Research indicates that it undergoes hydrolysis and photodegradation in various environmental conditions, making it relevant for assessing the ecological risks associated with its use .

Table 3: Environmental Degradation Rates

ConditionHalf-Life (days)Major Degradation Products
Aqueous Solution5Monomethyl phosphonate
Soil10Phosphorous acid

Mechanism of Action

The mechanism by which dimethyl hydrogen phosphite exerts its effects involves the high reactivity of the phosphorus-hydrogen bond. This bond can participate in various chemical reactions, leading to the formation of different organophosphorus compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • Dimethyl phosphonate
  • Diethyl phosphite
  • Trimethyl phosphite
  • Dimethyl methylphosphonate

Comparison: this compound is unique due to its high reactivity and versatility in forming various organophosphorus compounds. Compared to this compound, it has a more reactive phosphorus-hydrogen bond, making it a valuable reagent in synthetic chemistry. Diethyl phosphite and trimethyl phosphite have similar reactivity but differ in their alkyl groups, affecting their physical properties and reactivity .

Biological Activity

Dimethyl phosphonate (DMP) is an organophosphorus compound with a variety of biological activities and applications. This article explores its biological activity, including its effects on human health, potential therapeutic uses, and toxicological data derived from various studies.

Chemical Structure and Properties

This compound has the chemical formula C2H7O4P\text{C}_2\text{H}_7\text{O}_4\text{P} and is characterized by the presence of two methyl groups attached to a phosphonate group. This structure contributes to its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, a study on coumarin α-amino dimethyl phosphonates showed promising antimicrobial activity against various strains of E. coli, suggesting that modifications to the phosphonate structure can enhance biological efficacy .

2. Toxicological Effects

Toxicological assessments have indicated that DMP can have significant effects on mammalian systems. In a two-year study involving Fischer 344/N rats, administration of dimethyl hydrogen phosphite (a related compound) resulted in increased incidences of lung carcinomas and other neoplastic changes, particularly at high doses . The acute toxicity was evaluated with LD50 values around 3040 mg/kg for females and 3283 mg/kg for males, indicating a moderate level of toxicity .

3. Mutagenicity and Genetic Effects

This compound has been shown to induce genetic mutations in certain experimental models. In vitro studies indicated that it caused sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells, while not being mutagenic to bacteria . These findings raise concerns regarding its potential genotoxicity.

Case Study 1: Carcinogenicity in Rats

A study by the National Toxicology Program demonstrated that rats exposed to dimethyl hydrogen phosphite exhibited a significant increase in lung tumors compared to control groups. The data revealed a dose-response relationship, with higher doses correlating with increased tumor incidence .

Treatment GroupSquamous Cell CarcinomasAlveolar/Bronchiolar Carcinomas
Control0/500/50
Low Dose0/501/50
High Dose5/5020/50

Case Study 2: Antimicrobial Activity

A recent investigation into the synthesis of novel coumarin aminophosphonates demonstrated their potential as antimicrobial agents. The study found that specific substituents on the phenyl ring significantly influenced the inhibitory activity against bacterial strains, indicating that structural modifications can enhance biological properties .

Research Findings Summary

  • Antimicrobial Efficacy : this compound derivatives exhibit significant antimicrobial properties, especially against resistant bacterial strains.
  • Toxicological Concerns : Long-term exposure studies in rodents indicate potential carcinogenic effects.
  • Genetic Mutagenicity : Evidence suggests that DMP can induce genetic mutations under certain conditions.

Q & A

Basic Research Questions

Q. How is dimethyl phosphonate structurally characterized using NMR spectroscopy?

this compound can be characterized via 13C^{13}\text{C} and 31P^{31}\text{P} NMR spectroscopy. The 13C^{13}\text{C} NMR spectrum typically shows distinct peaks for the methyl groups (O–CH3_3) at ~50–55 ppm, while the 31P^{31}\text{P} NMR peak appears near 20–25 ppm due to the phosphorus environment. To ensure reproducibility, standardized protocols for sample preparation (e.g., deuterated solvents, controlled concentration) and calibration with reference compounds (e.g., trimethyl phosphate) are critical. Artifacts from solvent effects or impurities should be minimized through rigorous purification .

Q. What are the standard safety protocols for handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors or dust.
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose in sealed containers. Avoid water rinsing to prevent environmental contamination.
  • Storage: Keep in cool, dry areas away from oxidizers. Note that derivatives like dimethyl (1-diazo-2-oxopropyl)phosphonate require additional precautions due to diazo group reactivity .

Q. What are common synthetic routes to produce this compound?

this compound is typically synthesized via esterification of phosphonic acid with methanol under acidic catalysis. A two-step method involves:

Reaction: Phosphonic acid + excess methanol + H2_2SO4_4 (catalyst) at 60–80°C for 6–8 hours.

Purification: Distillation under reduced pressure (boiling point ~60°C at 10 mmHg). Yield and purity depend on stoichiometric ratios and catalyst activity .

Q. How is this compound used in the synthesis of α-aminophosphonates?

It serves as a phosphonylating agent in Kabachnik–Fields reactions. For example, a one-pot synthesis involves:

  • Reactants: Aldehyde, amine, and this compound.
  • Conditions: Solvent-free or in toluene at 80°C with catalytic acetic acid.
  • Workup: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Reaction efficiency is monitored by TLC or 31P^{31}\text{P} NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing alkylphosphonates from this compound?

A photoinduced deformylative phosphonylation protocol demonstrates optimization strategies:

  • Catalyst: 4DPAIPN (1 mol%) under blue LED light.
  • Solvent: Dichloromethane with triethylamine as a base.
  • Scale-Up: Gram-scale reactions (69% yield) require precise control of light intensity and reaction time. Post-reaction purification uses column chromatography with gradient elution (ethyl acetate/dichloromethane/methanol) .

Q. What analytical methods resolve contradictions in this compound’s volatility data?

Gas chromatography (GC) coupled with mass spectrometry (MS) quantifies volatile byproducts (e.g., phosphorus oxides). Incomplete capture during headspace analysis can lead to discrepancies. Calibration with internal standards (e.g., dimethyl methyl phosphonate) and correction for collection coefficients improve accuracy. Retention indices and fragmentation patterns in MS validate compound identity .

Q. How do phosphonate analogues of nucleotides inhibit cytosolic 5′-nucleotidase II (cN-II)?

Docking studies and enzyme assays show that non-hydrolysable phosphonate bonds in ribonucleoside analogues block the active site. For example, this compound derivatives exhibit competitive inhibition (IC50_{50} ~2 mM) by mimicking the transition state of nucleotide hydrolysis. Hydrophobic interactions with residues like Phe157 and Tyr218 are critical for binding affinity .

Q. What mechanistic insights explain side reactions during Bestmann–Ohira reagent synthesis?

Dimethyl (1-diazo-2-oxopropyl)phosphonate, a Bestmann–Ohira reagent, can decompose via diazo group rearrangement under acidic or thermal stress. Side products like methyl phosphonate are minimized by:

  • Temperature Control: Maintain <25°C during synthesis.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes impurities.
  • Stabilizers: Store at –20°C with desiccants to prevent moisture-induced degradation .

Properties

IUPAC Name

dimethoxy(oxo)phosphanium
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InChI

InChI=1S/C2H6O3P/c1-4-6(3)5-2/h1-2H3/q+1
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InChI Key

YLFBFPXKTIQSSY-UHFFFAOYSA-N
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Canonical SMILES

CO[P+](=O)OC
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Molecular Formula

C2H6O3P+
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DSSTOX Substance ID

DTXSID5020493, DTXSID10953634
Record name Dimethyl phosphonate
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Molecular Weight

109.04 g/mol
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Physical Description

Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

338 to 340 °F at 760 mmHg (NTP, 1992), 170.5, 171 °C
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Flash Point

85 °F (NTP, 1992), 70 °C, 70 °C (Closed cup), 70 °C c.c.
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Record name Dimethyl hydrogen phosphite
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Solubility

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992), Soluble in water; miscible with most organic solvents, In water, >10 g/100 mL at 20 °C, Solubility in water, g/100ml at 20 °C: >10
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Density

1.2 (USCG, 1999) - Denser than water; will sink, 1.2002 g/cu cm at 20 °C, Relative density (water = 1): 1.2
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Vapor Density

7.9 (Air = 1)
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Vapor Pressure

1 mmHg at 77 °F ; 8 mmHg at 122 °F; 32 mmHg at 158 °F (NTP, 1992), 4.52 [mmHg], 1.5 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.135
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Color/Form

Mobile, colorless liquid

CAS No.

96-36-6; 868-85-9, 133082-25-4, 868-85-9, 31682-64-1
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Record name Phosphorus(1+), dimethoxyoxo-
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Record name DIMETHYL HYDROGEN PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST4TBO000H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name DIMETHYL HYDROGEN PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
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Record name DIMETHYL HYDROGEN PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599
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Melting Point

29 °C
Record name DIMETHYL HYDROGEN PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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